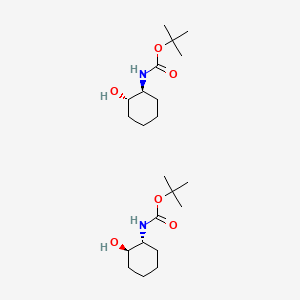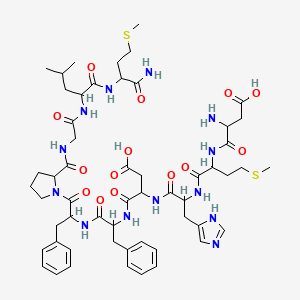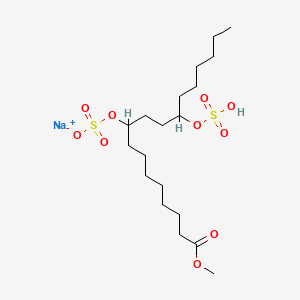![molecular formula C21H24ClNO4 B12323375 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride is a heterotricyclic compound. It is known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique chemical properties, which make it a subject of interest in both academic and industrial research.
Métodos De Preparación
The synthesis of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzocbenzoxepin core, followed by the introduction of the dimethylamino propylidene group. The final step involves the addition of the hydroxyacetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Aplicaciones Científicas De Investigación
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application being studied .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride stands out due to its unique structure and versatile applications. Similar compounds include:
- 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid ethyl ester
- 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo cbenzoxepin-2-yl]ethanoic acid hydrochloride These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C21H24ClNO4 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO4.ClH/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25;/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25);1H/b17-8+; |
Clave InChI |
FBDGXVLFDZCQQA-XIDBHWPPSA-N |
SMILES isomérico |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


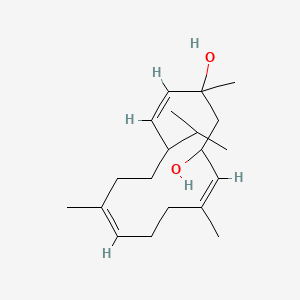
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
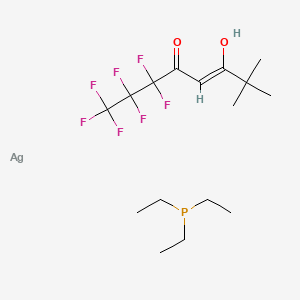
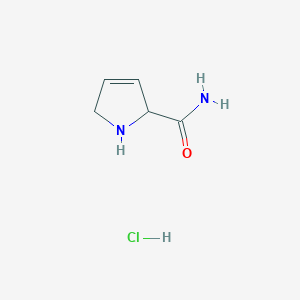
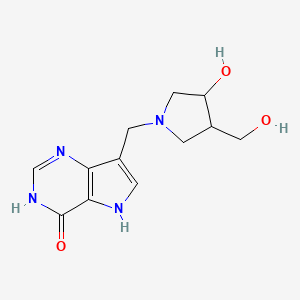
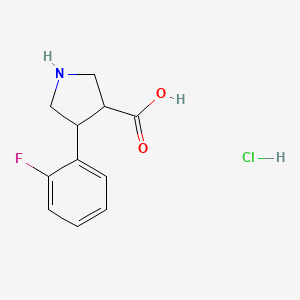
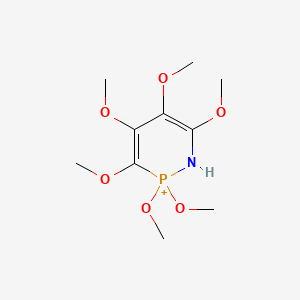
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
